molecular formula C17H17NO5 B14009205 Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate CAS No. 16861-34-0

Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate

Cat. No.: B14009205
CAS No.: 16861-34-0
M. Wt: 315.32 g/mol
InChI Key: QCWITBLXLXGWBQ-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate is an organic compound with the molecular formula C17H17NO5 It is known for its unique structure, which includes a naphthalene ring substituted with a nitroprop-1-enyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate typically involves the condensation of 4-(2-nitroprop-1-enyl)naphthalen-1-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of amides or esters.

Scientific Research Applications

Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active naphthalene derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate can be compared with similar compounds such as:

These compounds share similar reactivity due to the presence of the nitroprop-1-enyl group but differ in their specific applications and biological activities.

Properties

CAS No.

16861-34-0

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate

InChI

InChI=1S/C17H17NO5/c1-3-22-17(19)11-23-16-9-8-13(10-12(2)18(20)21)14-6-4-5-7-15(14)16/h4-10H,3,11H2,1-2H3

InChI Key

QCWITBLXLXGWBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=C(C2=CC=CC=C21)C=C(C)[N+](=O)[O-]

Origin of Product

United States

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